molecular formula C12H9F3N2O3 B2760331 Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 478030-57-8

Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2760331
CAS No.: 478030-57-8
M. Wt: 286.21
InChI Key: KTMKXCWXRJXHAM-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a high-value 1,2,4-oxadiazole derivative designed for research applications in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This particular compound features a trifluoromethylphenyl substituent, a group known to enhance lipophilicity and membrane permeability, making it a valuable building block for developing novel bioactive molecules. The 1,2,4-oxadiazole heterocycle is present in several commercially available drugs and has been extensively investigated for a wide spectrum of biological activities, including acting as a framework for anticancer, antiviral, and anti-inflammatory agents . Researchers utilize this compound as a key synthetic intermediate to create novel derivatives for screening against various biological targets, such as enzymes and receptors. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can access supporting data, including molecular structure and predicted properties, via public chemical databases.

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-16-9(17-20-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKXCWXRJXHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478030-57-8
Record name ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
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Preparation Methods

The synthesis of Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, in anticancer research. For instance:

  • A study on related oxadiazole compounds demonstrated significant cytotoxic effects against glioblastoma cell lines, indicating that modifications in the oxadiazole structure can lead to enhanced anticancer properties .
  • Another research effort focused on the synthesis of N-Aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines showed promising results against various cancer cell lines with substantial growth inhibition percentages .

Antidiabetic Potential

The compound has also been evaluated for its antidiabetic effects. In vivo studies using genetically modified models indicated that certain derivatives of oxadiazoles could significantly lower glucose levels, suggesting that this compound might possess similar properties .

Material Science Applications

The unique chemical structure of this compound could also lend itself to applications in material science:

  • Fluorescent Materials : Compounds with trifluoromethyl groups are often explored for their optical properties. The incorporation of such groups can enhance fluorescence and stability in various materials .

Case Studies and Research Findings

StudyFocusFindings
Study on 1,3,4-OxadiazolesAnticancer ActivitySignificant cytotoxicity against glioblastoma cell lines; compounds showed DNA damage leading to apoptosis .
N-Aryl Oxadiazolamines ResearchAnticancer ActivityHigh growth inhibition percentages against multiple cancer cell lines .
Drosophila Model StudyAntidiabetic ActivityCompounds demonstrated a significant reduction in glucose levels .

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-(Trifluoromethyl)phenyl Substitution

The position of the trifluoromethyl (-CF₃) group on the phenyl ring significantly impacts physicochemical properties.

Compound Name Substituent Position Molecular Formula Molecular Weight Key Differences Reference
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 3-CF₃ C₁₂H₉F₃N₂O₃ 286.21 Higher dipole moment due to asymmetric substitution
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 4-CF₃ C₁₂H₉F₃N₂O₃ 286.21 Enhanced symmetry may improve crystallinity; similarity score: 0.90 vs. target compound

The 3-CF₃ isomer exhibits a lower similarity score (0.90) compared to the 4-CF₃ isomer (0.99) in computational analyses, suggesting distinct electronic profiles .

Substituent Effects: Trifluoromethyl vs. Other Electron-Withdrawing Groups

Replacing -CF₃ with other substituents alters reactivity and bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate 2-F C₁₁H₉FN₂O₃ 236.20 Reduced steric bulk; lower logP (2.1 vs. 3.5 for CF₃ analog)
Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 4-SO₂CH₃ C₁₂H₁₂N₂O₅S 296.30 Higher polarity (sulfonyl group); potential for enhanced solubility
Potassium 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate -CO₂K C₁₀H₄F₃KN₂O₃ 296.25 Ionic form improves water solubility; used in salt metathesis reactions

The -CF₃ group provides a balance of lipophilicity and metabolic stability compared to smaller halogens (e.g., -F) or polar sulfonyl groups .

Core Heterocycle Modifications: Oxadiazole vs. Triazole

Replacing the 1,2,4-oxadiazole core with a triazole alters hydrogen-bonding capacity and stability:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Differences Reference
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 1,2,4-Triazole C₁₂H₁₀F₃N₃O₂ 285.22 Triazole’s NH group enables hydrogen bonding; lower thermal stability vs. oxadiazole
Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate 1,2,4-Triazole C₁₁H₁₀FN₃O₂ 251.22 Reduced fluorine content; similar logP to oxadiazole analogs

Oxadiazoles generally exhibit higher thermal stability and oxidizing resistance than triazoles, making them preferable in high-temperature reactions .

Key Research Findings

  • Synthetic Utility : The target compound is a key intermediate in synthesizing kinase inhibitors, as demonstrated in patents where it undergoes coupling with pyrazine derivatives .
  • Similarity Analysis : Computational studies rank its similarity to other oxadiazole carboxylates between 0.84 (3-(4-fluorophenyl) analog) and 0.99 (3-(4-CF₃) analog) .
  • Biological Relevance: Derivatives with -CF₃ substitution show enhanced binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .

Biological Activity

Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H9F3N2O3
  • CAS Number : 478030-57-8
  • Molecular Weight : 288.21 g/mol

The compound features a trifluoromethyl group which is known to enhance biological activity by improving lipophilicity and metabolic stability.

This compound exhibits various mechanisms of action that contribute to its biological effects:

  • Anticancer Activity :
    • Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, indicating potent anticancer properties .
    • The compound has been shown to inhibit key proteins involved in cancer cell proliferation, such as MDM2, which is a target for cancer therapy .
  • Enzyme Inhibition :
    • It has been reported that oxadiazole derivatives can inhibit various enzymes linked to cancer progression, including alkaline phosphatase (ALP), with some compounds showing IC50 values significantly lower than standard drugs .

Biological Activity Data

The following table summarizes the biological activities of this compound and related compounds:

Activity IC50 Value (µM) Target/Cell Line Reference
Antiproliferative1.18HEPG2 (Liver Cancer)
Antiproliferative0.420ALP (Alkaline Phosphatase)
MDM2 Inhibition<1MDM2 (Cancer Target)
Apoptosis InductionN/AMCF-7 (Breast Cancer)

Case Study 1: Anticancer Effects

In a study evaluating the anticancer potential of various oxadiazoles, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism involved the activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage in MCF-7 cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of alkaline phosphatase by oxadiazole derivatives. The compound showed promising results with an IC50 value indicating effective inhibition compared to established drugs. Molecular docking studies suggested strong binding affinity with the enzyme active site .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of substituted amidoximes or through condensation reactions involving ethyl esters and nitriles. Key steps include:

  • Cyclization : Reacting ethyl 3-(3-(trifluoromethyl)phenyl)carbamimidate with hydroxylamine under reflux in ethanol (60–80°C) to form the oxadiazole ring .
  • Purification : Column chromatography (e.g., silica gel with 25% EtOAc in petroleum ether) achieves >95% purity . Critical factors :
  • Temperature control to avoid side reactions (e.g., ester hydrolysis).
  • Solvent polarity impacts crystallization efficiency.
Reaction Step Conditions Yield
CyclizationEthanol, reflux, 12 h60–70%
PurificationSilica gel (25% EtOAc/PE)95% purity

Q. How is the compound characterized structurally, and what analytical methods are essential?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the trifluoromethyl group’s presence and phenyl substitution pattern .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C12_{12}H9_{9}F3_{3}N2_{2}O3_{3}, MW 286.21) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (if crystalline) .

Q. What preliminary biological activities are reported for this compound?

  • Protein Binding : Studies on analogous oxadiazoles show binding to human serum albumin via hydrophobic interactions and hydrogen bonding .
  • Enzyme Inhibition : Trifluoromethyl groups enhance affinity for enzymes like cytochrome P450, though specific IC50_{50} values require further testing .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability for in vivo studies?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h vs. 12 h) and improves yield by 10–15% .
  • Flow Chemistry : Enables continuous production with real-time monitoring of intermediates . Challenges :
  • Trifluoromethyl groups may complicate reaction kinetics due to electron-withdrawing effects.
  • Scale-up purification requires transitioning from column chromatography to recrystallization.

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • SAR Analysis : Compare analogs with varied substituents (e.g., bromo vs. chloro at phenyl positions) to identify critical functional groups .
Analog Substituent Bioactivity (IC50_{50}, μM)
3-BromoBr at C30.45 ± 0.02
3-ChloroCl at C31.20 ± 0.15
  • Computational Docking : Predict binding modes to receptors (e.g., using AutoDock Vina) to rationalize activity differences .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes to measure half-life (t1/2t_{1/2}).
  • Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the phenyl ring) . Key Finding : The CF3_3 group reduces oxidative metabolism by 40% compared to methyl analogs, enhancing plasma stability .

Q. What computational methods predict the compound’s physicochemical properties?

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (experimental LogP ~2.8) .
  • Solubility Prediction : COSMO-RS simulations correlate with experimental solubility in DMSO (≥50 mg/mL) .

Methodological Guidance

Q. How to design experiments for assessing reactive intermediates during synthesis?

  • TLC Monitoring : Track reaction progress using PE/EtOAc (1:1) with UV visualization .
  • In Situ IR Spectroscopy : Detect transient intermediates (e.g., nitrile oxides) during cyclization .

Q. What protocols ensure reproducibility in biological assays?

  • Standardized Solvent Systems : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
  • Positive Controls : Include known inhibitors (e.g., ketoconazole for CYP450 assays) to validate assay conditions .

Q. How to address low yields in ester functionalization reactions?

  • Protecting Groups : Temporarily protect the oxadiazole ring with tert-butyl groups to prevent side reactions .
  • Catalytic Systems : Employ Pd/C or Ni catalysts for selective coupling at the ester position .

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